molecular formula C14H15N5OS B11292516 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11292516
M. Wt: 301.37 g/mol
InChI Key: XJAKKKGOKZLRHP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . By inhibiting these enzymes, the compound can modulate these pathways and exert its biological effects.

Comparison with Similar Compounds

Similar compounds to 6-(4-Methoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine include other triazolopyrimidines such as:

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall biological activity.

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

6-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5OS/c1-8-11(9-4-6-10(20-2)7-5-9)12(15)19-13(16-8)17-14(18-19)21-3/h4-7H,15H2,1-3H3

InChI Key

XJAKKKGOKZLRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)SC

Origin of Product

United States

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